Cas no 2229634-32-4 (1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine)
1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine
- EN300-1833324
- 2229634-32-4
- 1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine
-
- Inchi: 1S/C8H12N2O/c1-6-7(5-10-11-6)4-8(9)2-3-8/h5H,2-4,9H2,1H3
- InChI Key: YLYOSKPIHIBWNC-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C=N1)CC1(CC1)N
Computed Properties
- Exact Mass: 152.094963011g/mol
- Monoisotopic Mass: 152.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 52Ų
1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833324-0.05g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1833324-0.1g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1833324-0.25g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1833324-0.5g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1833324-1.0g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1833324-2.5g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1833324-5.0g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1833324-10.0g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1833324-1g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1833324-5g |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropan-1-amine |
2229634-32-4 | 5g |
$4143.0 | 2023-09-19 |
1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine
Comprehensive Overview of 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine (CAS No. 2229634-32-4)
The compound 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine (CAS No. 2229634-32-4) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This cyclopropylamine derivative, featuring a 5-methyl-1,2-oxazole moiety, is a subject of growing interest among chemists and researchers exploring novel bioactive molecules. Its molecular framework combines the rigidity of a cyclopropane ring with the electronic diversity of an oxazole heterocycle, making it a valuable scaffold for drug discovery and material science applications.
Recent trends in organic chemistry highlight the importance of heterocyclic compounds like 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine as building blocks for small molecule therapeutics. The compound's CAS number 2229634-32-4 frequently appears in patent literature related to central nervous system (CNS) targets and enzyme modulation, reflecting its potential in addressing current challenges in medicinal chemistry. The presence of both amine and oxazole functional groups allows for diverse chemical modifications, enabling researchers to fine-tune physicochemical properties for specific applications.
The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine typically involves multistep organic transformations, with key steps including cyclopropanation reactions and heterocycle formation. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the structural integrity of this compound, which shows excellent stability under standard storage conditions. Researchers particularly value its balanced lipophilicity profile, making it suitable for various drug delivery systems and formulation development studies.
In the context of current research trends, CAS 2229634-32-4 has been investigated for its potential in addressing neurodegenerative disorders and metabolic diseases - two of the most searched health topics in scientific databases. The compound's molecular weight of 166.22 g/mol and hydrogen bond acceptor/donor count make it compliant with Lipinski's rule of five, a crucial consideration in modern drug design strategies. Computational studies suggest favorable binding affinity to certain biological targets, though clinical applications remain speculative at this stage.
The 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine scaffold demonstrates remarkable structural versatility, allowing for the creation of diverse analogs through medicinal chemistry optimization. This characteristic aligns with current industry demands for fragment-based drug discovery approaches. The compound's oxazole ring serves as an excellent bioisostere for various aromatic systems, a feature frequently searched by pharmaceutical researchers exploring structure-activity relationships.
From a green chemistry perspective, recent synthetic improvements have focused on developing more efficient routes to CAS 2229634-32-4, reducing organic solvent waste and improving atom economy - topics of increasing importance in sustainable chemical research. The compound's intermediate status in various synthetic pathways makes it valuable for library synthesis in high-throughput screening programs, particularly those targeting GPCRs and kinase inhibitors.
Quality control protocols for 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine emphasize HPLC purity analysis and residual solvent testing, meeting stringent requirements for research-grade chemicals. The compound's physicochemical properties, including water solubility and partition coefficient, are frequently queried in chemical databases, reflecting researchers' needs for comprehensive characterization data. Proper handling requires standard laboratory precautions, with stability data indicating excellent shelf life under recommended storage conditions.
Emerging applications of 2229634-32-4 extend to material science, where its structural features contribute to the development of novel organic electronic materials. The conjugated system created by the oxazole and cyclopropyl components shows interesting electronic properties that are being explored for optoelectronic devices - a rapidly growing field in advanced materials research. This dual applicability in both life sciences and materials chemistry makes this compound particularly valuable in interdisciplinary research.
The patent landscape surrounding 1-(5-methyl-1,2-oxazol-4-yl)methylcyclopropan-1-amine reveals growing commercial interest, with applications spanning from pharmaceutical intermediates to agricultural chemicals. Its structural motif appears in several recent patent filings related to crop protection agents, addressing the agricultural industry's need for novel pest management solutions. The compound's metabolic stability and environmental degradation profile are subjects of ongoing investigation in this context.
Future research directions for CAS 2229634-32-4 likely include expanded structure-activity relationship studies and exploration of its chiral derivatives, as the compound presents opportunities for asymmetric synthesis. The scientific community continues to investigate its potential as a privileged structure in medicinal chemistry, with particular interest in its pharmacophore mapping capabilities. These developments align with current trends toward precision medicine and targeted therapies, ensuring sustained interest in this versatile chemical entity.
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